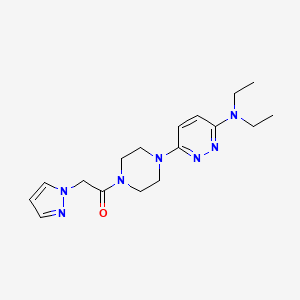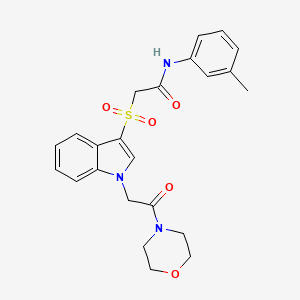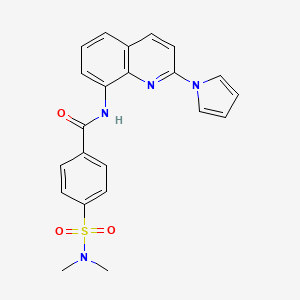![molecular formula C13H17F3N2OS B2590935 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea CAS No. 339104-14-2](/img/structure/B2590935.png)
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea” is a chemical compound with the CAS Number: 339104-14-2 . It has a molecular weight of 306.35 and its IUPAC name is N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 369.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.7±3.0 kJ/mol . The flash point is 177.5±27.9 °C . The index of refraction is 1.519 . The molar refractivity is 74.4±0.3 cm^3 .Aplicaciones Científicas De Investigación
Synthesis of Thiazole Derivatives
Thiazoles are a class of organic compounds that are known for their diverse biological activities. The compound can serve as a precursor in the synthesis of thiazole derivatives, which have applications ranging from antimicrobial to antitumor agents . These derivatives are crucial in the development of new drugs with lesser side effects and improved efficacy.
Development of Antimicrobial Agents
The structural features of this compound, particularly the trifluoromethyl group, make it a valuable intermediate in the design of antimicrobial agents. Its use in creating new sulfanyl compounds can lead to the development of potent antibiotics that can combat resistant strains of bacteria .
Chemical Synthesis Acceleration
In the realm of chemical synthesis, this compound can act as an accelerator, speeding up reaction times and improving yield. This is particularly useful in industrial processes where efficiency and cost-effectiveness are paramount .
Material Science Applications
The unique properties of this compound, such as its molecular weight and structure, make it suitable for applications in material science. It can be used in the creation of new materials with specific desired properties, such as increased durability or conductivity .
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard or reagent due to its well-defined physical and chemical properties. It can aid in the calibration of instruments and the development of new analytical techniques .
Fluorinated Compound Synthesis
The presence of a trifluoromethyl group in this compound makes it an important intermediate in the synthesis of fluorinated compounds. These compounds have a wide range of applications, including in pharmaceuticals and agrochemicals, due to their stability and biological activity .
Neuroprotective Drug Development
Given its potential role in the synthesis of thiazole derivatives, this compound could be used in the development of neuroprotective drugs. These drugs could help in treating neurodegenerative diseases by protecting neuronal function .
Antineoplastic Drug Synthesis
The compound’s ability to be transformed into various derivatives makes it a candidate for the synthesis of antineoplastic drugs. These drugs are used in the treatment of cancer, targeting and inhibiting the growth of cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSYVIXCTYFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)SCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

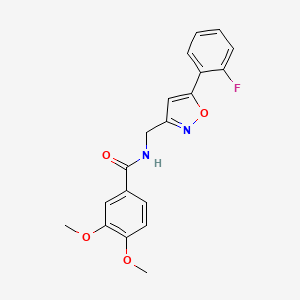
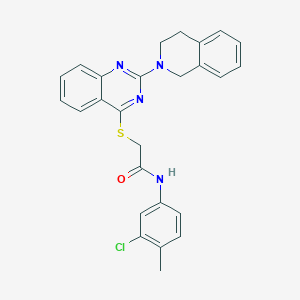
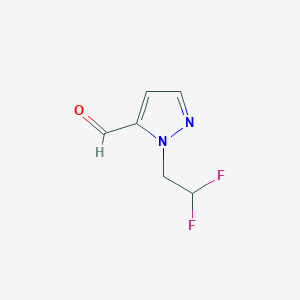
![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2590857.png)
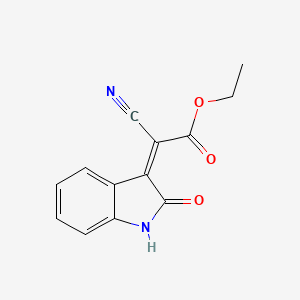
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2590859.png)
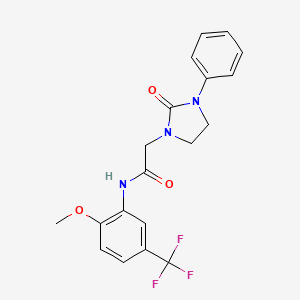

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2590864.png)
![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)
![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)
